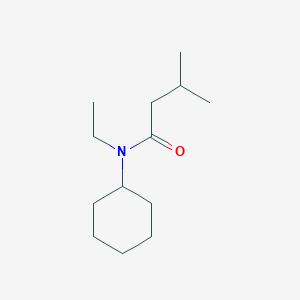

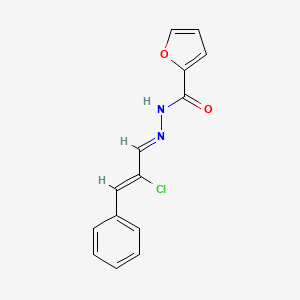

![molecular formula C18H29N5O2 B5561947 (3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)

(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound falls into the category of synthetic organic compounds with potential biological and pharmaceutical applications. The presence of the pyrrolidine and morpholine rings suggests that it could be involved in various chemical reactions and might exhibit significant biological activities due to these functional groups.

Synthesis Analysis

Compounds similar to "(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine" are typically synthesized through multi-step organic reactions. These processes may involve the formation of pyrrolidine and pyrimidine derivatives under specific conditions, often utilizing catalytic methods or reagent-based approaches for ring formation and functional group attachment. For example, the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of a Lewis acid can yield pyrrolidine derivatives, which might be related to the synthesis steps for the target compound (Jian-Mei Lu & Min Shi, 2007).

Aplicaciones Científicas De Investigación

Low-energy Pathway for Pauson-Khand Reactions

The synthesis and reactivity of dicobalt hexacarbonyl complexes of chiral ynamines demonstrate a low-energy pathway for Pauson-Khand reactions. This includes the use of morpholine and other amines, highlighting the compound's potential in creating complex organic structures under low temperatures without chemical promoters, achieving diastereoselectivities up to 94:6. This pathway represents a significant advancement in the synthesis of cyclopentenones, a crucial structural motif in natural products and pharmaceuticals (Balsells et al., 2000).

Functionalized Chloroenamines in Aminocyclopropane Synthesis

Exploration into the synthesis of amino-azabicyclo[3.1.0]hexane diastereomers from chloroenamines and organometallic compounds shows the versatility of morpholine derivatives in creating bicyclic and monocyclic ketones. This study provides insights into the stereochemical outcomes of these reactions, which are crucial for developing methodologies for the synthesis of complex aminocyclopropanes and related structures, vital for pharmaceuticals (V. Butz & E. Vilsmaier, 1993).

NMR Studies on σ-Adducts of Heterocyclic Systems

Investigations into the σ-adduct complexes formed between amide ions and various pyrimidines, including morpholine derivatives, underscore the compound's significance in understanding interactions within heterocyclic systems. This research is essential for the design of new drugs and materials, providing a foundation for the synthesis and application of pyrimidine derivatives in various scientific fields (J. Geerts, H. Plas, & A. V. Veldhuizen, 1975).

Hetarenium Salts from Pentafluoropyridine

The formation of hetarenium salts through the reaction of pentafluoropyridine with nucleophilic heteroaromatics, including morpholine derivatives, highlights the compound's role in synthesizing novel hetarenium substituted tetrafluoropyridines. These reactions pave the way for the development of new materials and pharmaceuticals with enhanced properties (A. Schmidt et al., 2007).

Propiedades

IUPAC Name |

[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-4-5-14-12-23(13-16(14)21(2)3)17(24)15-10-19-18(20-11-15)22-6-8-25-9-7-22/h10-11,14,16H,4-9,12-13H2,1-3H3/t14-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDDCPXXVQZIGV-GDBMZVCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N(C)C)C(=O)C2=CN=C(N=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CN=C(N=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

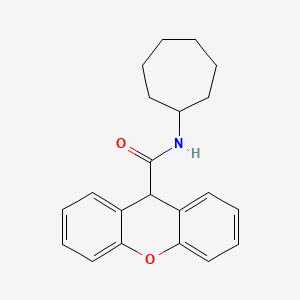

![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)

![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)

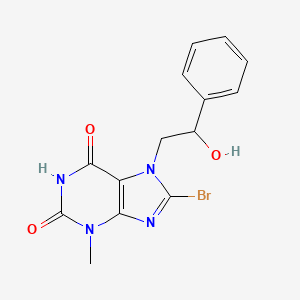

![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)

![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)

![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)